molecular formula C14H16IN5O3S B597400 (6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide CAS No. 197897-11-3

(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide

Cat. No.: B597400
CAS No.: 197897-11-3
M. Wt: 461.28 g/mol
InChI Key: ZBMFCMUVBROXGX-UHFFFAOYSA-N
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Description

This compound is a novel imidazo[1,2-b]pyridazine . It has been identified as an IL-17A inhibitor, which could be used for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . The molecular formula of this compound is C14H16IN5O3S .


Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic core with a thia-azabicyclo[4.2.0]oct-2-ene moiety, an imidazo[1,2-b]pyridazine group, and a carboxylic acid group . The molecular weight of this compound is 461.278 Da .

Scientific Research Applications

Nephrotoxicity Studies

Research conducted on the nephrotoxicity of cephalosporins, such as cefazedone, has explored the interactions of these compounds with other antibiotics like gentamicin. These studies assess the potential for kidney damage and the mechanisms through which these drugs are processed in the body, providing essential insights into their safety and therapeutic applications. For example, Mondorf Aw (1979) investigated the nephrotoxic effects of cefazedone in combination with gentamicin, finding that the aminoglycoside primarily influences enzyme elimination levels, highlighting the importance of understanding drug interactions in clinical applications Mondorf Aw (1979).

Clinical Tolerance and Pharmacology

Clinical studies, such as those by Züllich & Sack (1979), have investigated the tolerance and pharmacokinetics of cephalosporins like cefazedone, comparing their effects with other antibiotics. These studies offer insights into the dosing, safety, and effectiveness of these compounds in treating infections Züllich & Sack (1979).

Antibacterial Activity

The antibacterial efficacy and potential applications in treating infections, particularly those resistant to other antibiotics, are central to the research on cephalosporins. Studies like those conducted by Pabst et al. (1979) on the pharmacokinetics of cefazedone offer critical data on how these drugs are metabolized and their duration of action in the body, informing their use in clinical settings Pabst et al. (1979).

Mechanism of Action

This compound acts as an IL-17A inhibitor . IL-17A is a pro-inflammatory cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage . It contributes to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . Therefore, inhibiting IL-17A can help in treating these conditions .

Properties

CAS No.

197897-11-3

Molecular Formula

C14H16IN5O3S

Molecular Weight

461.28 g/mol

IUPAC Name

7-amino-3-(5H-imidazo[1,2-b]pyridazin-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydroiodide

InChI

InChI=1S/C14H15N5O3S.HI/c15-10-12(20)19-11(14(21)22)8(7-23-13(10)19)6-17-4-5-18-9(17)2-1-3-16-18;/h1-5,10,13,16H,6-7,15H2,(H,21,22);1H

InChI Key

ZBMFCMUVBROXGX-UHFFFAOYSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.[I-]

SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CN3C=CN4C3=CC=CN4.I

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CN3C=CN4C3=CC=CN4.I

Origin of Product

United States

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